Ethane-1,2-diol;2-hydroxyacetic acid
Overview
Description
Ethane-1,2-diol;2-hydroxyacetic acid is a polymer with bifunctional carboxylic acid end groups. It is commonly used as a cross-linking reagent and plasticizer. The compound is known for its versatility and is utilized in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Ethane-1,2-diol;2-hydroxyacetic acid, also known as Poly(ethylene glycol) bis(carboxymethyl) ether or Poly(ethylene glycol) diacid, primarily targets vicinal glycols . These are organic compounds that contain two hydroxyl groups on adjacent carbon atoms .
Mode of Action
The interaction of this compound with its targets involves the cleavage of vicinal glycols to aldehydes and ketones . This process is facilitated by the action of lead tetraacetate or periodic acid . The cleavage of the carbon-carbon single bond in vicinal glycols is an important chemical transformation .
Biochemical Pathways
The cleavage of vicinal glycols by this compound affects the biochemical pathways involving these compounds . The resulting aldehydes and ketones play crucial roles in various biochemical processes, including energy production and the synthesis of other important biomolecules .
Pharmacokinetics
It is known that the compound has a molecular weight of 13812 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of vicinal glycols into aldehydes and ketones . These products can participate in various biochemical reactions, contributing to the overall metabolic activities within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment . Additionally, the presence of other chemicals can also impact the compound’s action.
Preparation Methods
Ethane-1,2-diol;2-hydroxyacetic acid is typically synthesized through the reaction of polyethylene glycol with dichloroacetic acid under alkaline conditions . The reaction involves the substitution of the hydroxyl groups of polyethylene glycol with carboxymethyl groups, resulting in the formation of the desired compound. Industrial production methods often involve large-scale reactions with controlled temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Ethane-1,2-diol;2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form carboxylate ions.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethane-1,2-diol;2-hydroxyacetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethane-1,2-diol;2-hydroxyacetic acid is unique due to its bifunctional carboxylic acid groups, which provide enhanced reactivity and versatility compared to other polyethylene glycol derivatives. Similar compounds include:
Polyethylene glycol: Lacks carboxylic acid groups, resulting in lower reactivity.
Polyethylene glycol diacid: Similar structure but may have different molecular weights and properties
This compound stands out for its ability to form stable cross-linked networks and its wide range of applications in various fields.
Properties
IUPAC Name |
ethane-1,2-diol;2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIEBOFAKRNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O.C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39927-08-7 | |
Record name | Polyethylene glycol, bis(carboxymethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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